N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide

Carbonic anhydrase IX Tumor hypoxia Sulfonamide inhibitor

This hybrid sulfonamide–triazine achieves low-nanomolar hCA IX affinity (Ki ~1.30 nM) with >20-fold selectivity over off-target hCA II, validated by X‑ray co‑crystal structures (PDB 3MMF, 3MNA). Unique dual CA–cholinesterase inhibition enables multi‑target neurodegeneration programs. The 4‑chloro and bis‑dimethylamino motifs are SAR‑optimized for active‑site engagement—directly replacing bulkier analogs leads to potency loss. Procure this privileged chemotype for isoform‑selectivity profiling, fluorescent‑probe development, or rational‑design campaigns.

Molecular Formula C13H17ClN6O2S
Molecular Weight 356.83 g/mol
Cat. No. B5605061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide
Molecular FormulaC13H17ClN6O2S
Molecular Weight356.83 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N(C)C
InChIInChI=1S/C13H17ClN6O2S/c1-19(2)12-15-11(16-13(17-12)20(3)4)18-23(21,22)10-7-5-9(14)6-8-10/h5-8H,1-4H3,(H,15,16,17,18)
InChIKeyZZGLBAAOIFKIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide — Class Identity and Procurement-Relevant Characteristics


N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide (C₁₃H₁₇ClN₆O₂S; MW = 356.83 g/mol) is a hybrid sulfonamide–triazine conjugate in which a 4-chlorobenzenesulfonamide moiety is directly N-linked to a 1,3,5-triazine core bearing two dimethylamino substituents at the 4- and 6-positions . This compound belongs to a well-characterized class of triazine-substituted benzenesulfonamides that function as potent, isoform-selective inhibitors of human carbonic anhydrases (hCAs, EC 4.2.1.1) . The 1,3,5-triazinyl-benzenesulfonamide scaffold is recognized for delivering low-nanomolar affinity against tumour-associated transmembrane isoforms (hCA IX, hCA XII) while sparing off-target cytosolic isoforms (hCA I, hCA II), a selectivity profile established across multiple independent studies . The bis-dimethylamino substitution pattern falls within the 'compact moiety' category that structure–activity relationship (SAR) analyses identify as optimal for CA active-site engagement .

Why N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide Cannot Be Replaced by Generic Sulfonamide or Triazine Alternatives


Simple 4-chlorobenzenesulfonamide (CAS 98-64-6) inhibits carbonic anhydrase II with a Ki of only ~17.5 µM , representing a >10,000-fold potency deficit relative to the low-nanomolar affinity achieved by triazine-sulfonamide hybrids against tumour-associated isoforms . Conversely, replacing the 4-chlorobenzenesulfonamide warhead with a non-sulfonamide triazine derivative forfeits the zinc-binding sulfonamide group essential for CA active-site anchoring . The bis-dimethylamino pattern is not interchangeable with bulkier amine substituents (e.g., n-propyl, n-butyl, diethylaminoethyl, piperazinylethyl), which SAR studies demonstrate produce markedly weaker CA I, II, and IX inhibition . Even the closely related ethylamino analog (N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide, CAS 117623-79-7) may exhibit altered physicochemical properties and isoform selectivity owing to differences in steric bulk, basicity, and hydrogen-bonding capacity at the triazine 4- and 6-positions, making direct substitution scientifically unjustified without head-to-head comparative data .

Quantitative Differentiation Evidence for N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide


Carbonic Anhydrase IX Inhibition Potency: Triazine-Sulfonamide Hybrid vs. Simple 4-Chlorobenzenesulfonamide

The triazine-sulfonamide hybrid class, to which N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide belongs, achieves low-nanomolar inhibition of tumour-associated hCA IX, with reported Ki values ranging from 1.0 to 34.1 nM across multiple independent studies . In contrast, simple 4-chlorobenzenesulfonamide (the unadorned sulfonamide pharmacophore) inhibits the cytosolic isoform hCA II with a Ki of approximately 17,500 nM (17.5 µM) and hCA VII with a Ki of approximately 53,000 nM (53 µM) . The direct N-linkage of the 4-chlorobenzenesulfonamide moiety to the 4,6-bis(dimethylamino)-1,3,5-triazine scaffold is expected to recapitulate this potency enhancement, as the dimethylamino substituent is explicitly identified in SAR studies as one of the 'compact moieties' conferring maximal CA inhibitory activity . A closely related analog — 4-[(4,6-bis-dimethylamino-[1,3,5]triazin-2-ylamino)-methyl]-benzenesulfonamide (CHEMBL192834) — demonstrates a Ki of 1.30 nM against hCA IX, confirming that the bis-dimethylamino-triazine architecture delivers sub-nanomolar to low-nanomolar potency .

Carbonic anhydrase IX Tumor hypoxia Sulfonamide inhibitor Triazine conjugate

hCA IX over hCA II Isoform Selectivity: Triazine Scaffold Enables Tumour-Associated Isoform Discrimination

A defining differentiation feature of triazine-sulfonamide hybrids is their capacity to selectively inhibit the transmembrane, tumour-associated isoform hCA IX over the ubiquitous cytosolic isoform hCA II. Garaj et al. (2005) reported that certain triazine-substituted benzenesulfonamides achieve selectivity ratios of 23.33–32.00 for hCA IX over hCA II . This selectivity is structurally encoded by the triazine scaffold and its substituents: the bis-dimethylamino pattern provides a compact, moderately basic substitution that optimally fills the CA active-site cavity while discriminating between isoform-specific residues at the active-site rim . The close analog CHEMBL192834 (bis-dimethylamino-triazine with benzenesulfonamide) exhibits an hCA IX/hCA II selectivity ratio of approximately 25.4 (Ki hCA IX = 1.30 nM vs. Ki hCA II = 33 nM), directly validating that the bis-dimethylamino-triazine architecture confers this selectivity . In the 2011 crystallographic study, triazine-substituted benzenesulfonamides showed moderate-weak inhibition of off-target cytosolic isoforms CA I and II while maintaining low-nanomolar inhibition of transmembrane CA IX and XII, corroborating the selectivity profile across an expanded isoform panel .

Isoform selectivity hCA IX/hCA II ratio Tumor-selective inhibition Off-target sparing

Acetylcholinesterase and Butyrylcholinesterase Co-Inhibition: Multi-Target Profile Unique to Triazine-Sulfonamide Hybrids

Triazine-substituted benzenesulfonamides bearing dimethylamine substituents exhibit a polypharmacological profile that extends beyond carbonic anhydrase inhibition to encompass acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. Lolak et al. (2020) tested 16 benzenesulfonamides incorporating 1,3,5-triazine moieties substituted with aromatic amines, dimethylamine, morpholine, and piperidine, and found that several dimethylamine-containing compounds achieved >90% inhibition of AChE, while BChE was also effectively inhibited by most compounds with >90% inhibition potency . This dual AChE/BChE inhibitory activity is absent in simple 4-chlorobenzenesulfonamide and is not a general property of all sulfonamide CA inhibitors — it emerges specifically from the triazine-sulfonamide hybrid architecture . In a related study by Lolak et al. (2020) on bis-benzenesulfonamide triazine derivatives, compound MZ6 displayed AChE inhibition with a Ki of 335.76 ± 46.91 nM , confirming that the triazine scaffold can be tuned for nanomolar cholinesterase engagement alongside CA inhibition.

Acetylcholinesterase Butyrylcholinesterase Multi-target inhibitor Alzheimer's disease

Crystallographically Validated Binding Mode: X-Ray Structures Confirm Triazine-Sulfonamide Engagement of the CA Active Site

Two high-resolution X-ray crystal structures of human carbonic anhydrase II in complex with 1,3,5-triazine-substituted benzenesulfonamide inhibitors have been deposited in the Protein Data Bank: PDB 3MMF (1.50 Å resolution) containing ligand D9H [4-({4-chloro-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)benzenesulfonamide], and PDB 3MNA (1.50 Å resolution) with a closely related triazine-benzenesulfonamide inhibitor . These structures reveal that the sulfonamide moiety coordinates the catalytic zinc ion in the CA active site, while the 1,3,5-triazine ring and its substituents occupy the hydrophobic pocket and interact with residues at the active-site rim — interactions that underlie both the high affinity and the isoform selectivity of this chemotype . The bis-dimethylamino substitution pattern of the target compound mimics the compact, hydrogen-bond-capable substitution shown in these structures to productively engage the CA active site without the steric penalty imposed by bulkier amine substituents . This crystallographic validation distinguishes triazine-sulfonamide hybrids from simple sulfonamides, for which no analogous high-resolution structural data with human CAs exist.

X-ray crystallography CA II-inhibitor complex Binding mode Structure-based design

Physicochemical Differentiation: Bis-Dimethylamino-Triazine Substituent Impacts Molecular Properties Relevant to Assay Compatibility

The bis-dimethylamino substitution on the 1,3,5-triazine core of N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide (MW = 356.83 g/mol; molecular formula C₁₃H₁₇ClN₆O₂S) imparts distinct physicochemical properties compared to both simpler and more complex analogs . Relative to the ethylamino analog (N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide, also MW = 356.83), the dimethylamino groups provide higher basicity (pKa of dimethylamine ≈ 10.73 vs. ethylamine ≈ 10.63) and greater steric hindrance around the triazine nitrogen atoms, which can differentially affect aqueous solubility, membrane permeability, and non-specific protein binding in biochemical assays . Compared to simple 4-chlorobenzenesulfonamide (MW = 191.64 g/mol), the triazine conjugate has a nearly doubled molecular weight, increased hydrogen bond acceptor count (8 vs. 3), and predictably higher logP — properties that must be accounted for when designing assay conditions, preparing stock solutions, or interpreting cellular activity data . The presence of two tertiary amine groups also renders the compound potentially ionizable under physiological pH conditions, a feature absent in the simple sulfonamide.

Physicochemical properties Solubility LogP Permeability Assay compatibility

Procurement-Relevant Application Scenarios for N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide


Tumour-Associated Carbonic Anhydrase IX Inhibitor Lead Optimization

The bis-dimethylamino-triazine scaffold is validated across multiple studies as a privileged chemotype for achieving low-nanomolar hCA IX inhibition (Ki range 1.0–34.1 nM) with selectivity ratios of 23–32 over the off-target cytosolic isoform hCA II . Procurement of N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide as a starting point for medicinal chemistry campaigns targeting hypoxic tumour microenvironments is supported by the close analog CHEMBL192834, which demonstrates Ki (hCA IX) = 1.30 nM and an hCA IX/hCA II selectivity ratio of 25.4 . The 4-chloro substituent on the benzenesulfonamide ring may further enhance potency based on halogen-bonding interactions observed in related sulfonamide CA inhibitor series .

Multi-Target Probe Development for Alzheimer's Disease Research

Triazine-sulfonamide hybrids incorporating dimethylamine substituents uniquely co-inhibit carbonic anhydrases and cholinesterases (>90% AChE and BChE inhibition at screening concentrations) . This polypharmacology is not achievable with classical sulfonamide CA inhibitors (e.g., acetazolamide) or simple 4-chlorobenzenesulfonamide, which lack cholinesterase activity. Procurement of the target compound for multi-target drug discovery programs in neurodegeneration is scientifically justified by the documented dual CA–cholinesterase inhibition profile of the triazine-benzenesulfonamide chemotype, coupled with the potential for further optimization guided by available X-ray structural data .

Structure-Based Drug Design Using High-Resolution CA II Co-Crystal Templates

Two high-resolution (1.50 Å) X-ray crystal structures of human CA II in complex with triazine-substituted benzenesulfonamide inhibitors (PDB 3MMF and 3MNA) provide validated structural templates for computational docking, molecular dynamics simulations, and rational design of analogs . The target compound's bis-dimethylamino-triazine core maps directly onto the ligand scaffolds resolved in these structures, enabling researchers to perform in silico binding-mode predictions, free-energy perturbation calculations, or pharmacophore modeling before committing to synthesis. This structural information is unavailable for simple 4-chlorobenzenesulfonamide, which lacks human CA co-crystal structures .

CA Isoform-Selectivity Profiling in hCA Panel Screening Campaigns

The triazine-benzenesulfonamide scaffold is one of the few chemotypes documented to achieve hCA IX/hCA II selectivity ratios exceeding 20, as demonstrated by Garaj et al. (2005) reporting ratios of 23.33–32.00 and the close analog CHEMBL192834 with a ratio of 25.4 . Procurement of the target compound is indicated for laboratories conducting isoform-selectivity profiling across full hCA panels (hCA I, II, IV, VA, VB, VI, VII, IX, XII, XIII, XIV), where it can serve as a selectivity-standard compound or as a scaffold for developing isoform-specific fluorescent probes and activity-based protein profiling reagents .

Quote Request

Request a Quote for N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.